Cas no 7314-08-1 (Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]-)

Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]- structure
7314-08-1 structure
Product name:Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]-
CAS No:7314-08-1
MF:C15H15N
MW:209.286303758621
CID:575138
PubChem ID:6440222

Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]-
    • 4-Stilbenamine,4'-methyl-, (E)- (8CI); Benzenamine, 4-[2-(4-methylphenyl)ethenyl]-, (E)-; 4-[(1E)-2-(4-Methylphenyl)ethenyl]benzenamine
    • 7314-08-1
    • CCRIS 6785
    • 97136-66-8
    • SCHEMBL6765538
    • 3-12-00-03320 (Beilstein Handbook Reference)
    • Benzenamine, 4-(2-(4-methylphenyl)ethenyl)-
    • 4-Amino-4'-methylstilbene
    • CCRIS 8790
    • 4-(2-(4-Methylphenyl)ethenyl)benzenamine
    • BRN 2832339
    • trans-4'-Methyl-4-aminostilbene
    • Stilbene, 4'-methyl-4-amino-, trans-
    • Inchi: InChI=1S/C15H15N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,16H2,1H3/b7-6+
    • InChI Key: IYLUPPNUGBEWFI-VOTSOKGWSA-N
    • SMILES: CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N

Computed Properties

  • Exact Mass: 209.12055
  • Monoisotopic Mass: 209.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

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